molecular formula C13H13N3OS B7758402 1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide

1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide

Cat. No.: B7758402
M. Wt: 259.33 g/mol
InChI Key: VBKNSDVSHKOZDD-NVNXTCNLSA-N
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Description

1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound. This particular compound is derived from 2-hydroxy-1-naphthaldehyde and 4-methylthiosemicarbazide. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-methylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl group and the Schiff base moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: 2-hydroxy-1-naphthaldehyde and 4-methylthiosemicarbazide.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide involves its interaction with molecular targets such as enzymes and proteins. The Schiff base moiety can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular components, leading to the disruption of biological pathways and exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of various Schiff bases.

    4-Methylthiosemicarbazide: Another precursor used in the formation of Schiff bases.

    1-[(2-Hydroxy-1-naphthyl)methylene]semicarbazide: A similar Schiff base with comparable biological activities.

Uniqueness

1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide is unique due to the presence of both the hydroxyl group and the thiosemicarbazide moiety, which enhance its ability to form stable metal complexes and exhibit diverse biological activities. Its structural features allow for versatile applications in various fields of research, making it a compound of significant interest .

Properties

IUPAC Name

1-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-14-13(18)16-15-8-11-10-5-3-2-4-9(10)6-7-12(11)17/h2-8,17H,1H3,(H2,14,16,18)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKNSDVSHKOZDD-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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